![molecular formula C71H74Cl2N2O2P2Ru B1431178 [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium CAS No. 220114-32-9](/img/structure/B1431178.png)
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
概要
説明
RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic processes, particularly in the asymmetric hydrogenation of ketones. The compound’s structure consists of a ruthenium center coordinated with two chloride ions, ®-xylbinap, and ®-daipen ligands, which contribute to its unique catalytic properties .
作用機序
Target of Action
RuCl2[®-xylbinap][®-daipen] is a ruthenium-based complex that is primarily used as a precious metal catalyst . The primary targets of this compound are the molecules or reactions that it catalyzes.
Biochemical Pathways
The biochemical pathways affected by RuCl2[®-xylbinap][®-daipen] are those involving the reactions it catalyzes. For instance, it has been shown to exhibit excellent activity in the asymmetric hydrogenation of ketones . This suggests that it may play a role in biochemical pathways involving ketone metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RuCl2[®-xylbinap][®-daipen] typically involves the reaction of a ruthenium precursor with ®-xylbinap and ®-daipen ligands under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of the ligands to a ruthenium chloride complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While the industrial production methods for RuCl2[®-xylbinap][®-daipen] are not extensively documented, it is generally produced in quantities sufficient for laboratory and research purposes. The production process involves scaling up the synthetic routes used in laboratory settings, with careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
RuCl2[®-xylbinap][®-daipen] primarily undergoes catalytic reactions, including:
Asymmetric Hydrogenation: This is the most notable reaction, where the compound catalyzes the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to hydrogenation.
Common Reagents and Conditions
Major Products
科学的研究の応用
RuCl2[®-xylbinap][®-daipen] has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
RuCl2[®-binap][®-daipen]: Similar in structure but with different ligands, leading to variations in catalytic activity and selectivity.
RuCl2[(S)-xylbinap][(S)-daipen]: The enantiomer of RuCl2[®-xylbinap][®-daipen], used in similar catalytic processes but with opposite enantioselectivity.
Uniqueness
RuCl2[®-xylbinap][®-daipen] is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. The combination of ®-xylbinap and ®-daipen ligands provides a chiral environment that is particularly effective in producing enantiomerically pure products .
生物活性
The compound in focus, a complex involving ruthenium and phosphane ligands, has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Composition
The compound can be described structurally as follows:
- Core Structure : The compound features a dichlororuthenium center coordinated with phosphane ligands.
- Ligands : It includes bis(3,5-dimethylphenyl)phosphane and a diamine derivative, contributing to its biological activity.
Research has demonstrated that arene-ruthenium(II) complexes exhibit various mechanisms through which they exert their biological effects:
- Apoptosis Induction : The compound is noted for its ability to induce apoptosis in cancer cells. This is primarily mediated through oxidative stress pathways that lead to DNA damage and subsequent cell death .
- Reactive Oxygen Species (ROS) Generation : Studies indicate that treatment with this compound results in increased levels of ROS in cancer cells, which plays a critical role in its cytotoxic effects .
- DNA Interaction : The binding affinity of the ruthenium complex to DNA suggests that it may interfere with cellular processes such as replication and transcription, further enhancing its anticancer potential.
Anticancer Activity
A series of bioassays were conducted to evaluate the anticancer potential of the compound. The following table summarizes key findings on its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 | >50 | Low cytotoxicity observed |
HCC39 | >50 | Low cytotoxicity observed |
Caco2 | >50 | Low cytotoxicity observed |
WM-115 | <50 | Significant sensitivity to treatment |
COLO205 | <50 | Notable increase in ROS generation |
The data indicates that while some cell lines exhibited low sensitivity (A549, HCC39), others like WM-115 and COLO205 showed significant responsiveness to treatment with IC50 values below 50 µM .
Study 1: Mechanistic Insights into Antitumor Activity
In a recent study focusing on arene-ruthenium(II) complexes, researchers employed various assays including membrane permeability studies and comet assays to assess the biological impact of the compound. The findings revealed:
- A dose-dependent inhibition of cell growth across multiple cancer lines.
- Increased levels of cleaved PARP protein, indicative of apoptosis.
- Enhanced generation of hydrogen peroxide and superoxide radicals post-treatment, suggesting oxidative stress as a contributing factor to cytotoxicity .
Study 2: Comparative Analysis with Cisplatin
Another significant aspect of the research involved comparing the compound's efficacy to that of cisplatin. The results highlighted that certain derivatives of the ruthenium complex exhibited lower IC50 values than cisplatin in specific cancer cell lines, suggesting a promising alternative for chemotherapy .
特性
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQCNMRDWASSEC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H74Cl2N2O2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220114-01-2, 220114-32-9 | |
Record name | Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2S)-(+)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichloro{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。